Obtusilin

描述

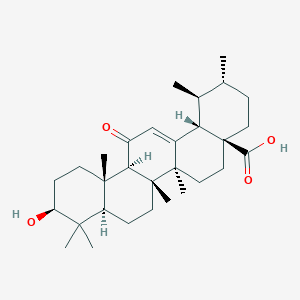

11-酮熊果酸是一种天然存在的五环三萜类化合物。它来源于熊果酸,熊果酸存在于苹果、百里香和牛至等多种植物中。 这种化合物因其潜在的治疗特性而受到广泛关注,包括抗炎、抗癌和抗糖尿病作用 .

作用机制

11-酮熊果酸的作用机制涉及多个分子靶点和通路:

抗炎: 抑制核因子-κB (NF-κB) 的活性,并减少促炎细胞因子的产生。

抗癌: 通过调节 PI3K/Akt 和 MAPK 等信号通路,诱导癌细胞凋亡。

抗糖尿病: 抑制 11β-羟基类固醇脱氢酶 1 型 (11β-HSD1) 的活性,该酶在葡萄糖代谢和胰岛素敏感性中发挥作用.

生化分析

Biochemical Properties

Obtusilin interacts with several enzymes and proteins. One of its primary targets is Corticosteroid 11-beta-dehydrogenase 1 (HSD11B1), where it acts as an inhibitor . This interaction plays a crucial role in various biochemical reactions, including steroid hormone biosynthesis and the metabolism of xenobiotics by cytochrome P450 .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has been found to reduce cell viability in A549, H460, H1299, and BEAS-2B cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It has been found to inhibit the activity of HSD11B1, which plays a key role in steroid hormone biosynthesis . This inhibition can lead to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. For example, it has been shown to alleviate seizure behavior and cognitive impairment induced by epilepsy over time . Information on the product’s stability, degradation, and long-term effects on cellular function is still being investigated .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, it has been shown to have anti-inflammatory and antioxidant properties

Metabolic Pathways

This compound is involved in several metabolic pathways. It plays a role in steroid hormone biosynthesis and the metabolism of xenobiotics by cytochrome P450 . It can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

准备方法

合成路线和反应条件: 11-酮熊果酸的合成通常涉及熊果酸的氧化。 一种常用的方法是使用琼斯试剂(丙酮中的铬酸)氧化 C-11 位置的羟基,使其变为酮基 。反应在受控条件下进行,以确保目标位置的选择性氧化。

工业生产方法: 11-酮熊果酸的工业生产通常涉及从植物来源提取熊果酸,然后进行化学修饰。提取过程包括溶剂提取、纯化和结晶。 然后将提取的熊果酸在优化条件下使用工业规模的氧化剂进行氧化,以生产 11-酮熊果酸 .

化学反应分析

反应类型: 11-酮熊果酸会发生多种化学反应,包括:

氧化: 进一步氧化可导致形成更多氧化衍生物。

还原: 还原反应可以将酮基还原回羟基。

取代: 该化合物可以在三萜骨架的不同位置发生取代反应。

常用试剂和条件:

氧化: 琼斯试剂、高锰酸钾和其他氧化剂。

还原: 硼氢化钠、氢化铝锂。

取代: 卤化剂、在酸性或碱性条件下的亲核试剂。

主要形成的产物:

氧化: 形成更多氧化的三萜衍生物。

还原: 转化为 11-羟基熊果酸。

科学研究应用

化学: 用作合成其他生物活性三萜类化合物的先驱体。

生物学: 研究其在调节生物通路中的作用及其作为治疗剂的潜力。

工业: 由于其生物活性,被用于开发药物和保健品.

相似化合物的比较

11-酮熊果酸与其他类似的五环三萜类化合物进行比较,例如:

熊果酸: 母体化合物,以其广泛的生物活性而闻名。

齐墩果酸: 另一种具有类似抗炎和抗癌特性的三萜类化合物。

亚洲酸: 以其伤口愈合和抗炎作用而闻名。

白桦脂酸: 具有抗癌和抗 HIV 特性。

独特性: 11-酮熊果酸在其 C-11 位置上的特定酮基是独一无二的,与母体化合物熊果酸相比,赋予了其独特的生物活性 .

属性

IUPAC Name |

(1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bS)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-13-oxo-1,2,3,4,5,6,6a,7,8,8a,10,11,12,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O4/c1-17-8-13-30(25(33)34)15-14-28(6)19(23(30)18(17)2)16-20(31)24-27(5)11-10-22(32)26(3,4)21(27)9-12-29(24,28)7/h16-18,21-24,32H,8-15H2,1-7H3,(H,33,34)/t17-,18+,21+,22+,23+,24-,27+,28-,29-,30+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDQJVSLVPQYJLP-HUWCOUCRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC(=O)[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-amino-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B3033484.png)

![2-Chloro-1-(3,4-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-1(2H)-yl)ethan-1-one](/img/structure/B3033485.png)

![1-(4-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidino}-3-nitrophenyl)-1-ethanone](/img/structure/B3033489.png)

![1-[(2,5-dimethylphenyl)methyl]-4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidine](/img/structure/B3033491.png)

![2',3',5',6'-tetrahydro-1H-spiro[quinazoline-2,4'-thiopyran]-4(3H)-one](/img/structure/B3033492.png)

![1-[(4-bromophenyl)methyl]-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine](/img/structure/B3033493.png)

![5-chloro-N-[2-(4-methoxyanilino)-2-oxo-1-phenylethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B3033495.png)

![4-(4-Chlorophenyl)-2-{[3-(diethylamino)propyl]amino}-4-oxobutanoic acid](/img/structure/B3033496.png)

![5-chloro-1,3-dimethyl-N-{2-[(4-methylbenzyl)amino]-2-oxo-1-phenylethyl}-1H-pyrazole-4-carboxamide](/img/structure/B3033497.png)

![4-Chloro-N-(5,11-dihydro-10-thia-dibenzo[a,d]cyclohepten-5-yl)-butyramide](/img/structure/B3033501.png)

![4-Chloro-2-{[(3,4-dichlorophenyl)amino]methyl}phenol](/img/structure/B3033502.png)